molecular formula C19H21N5 B2934743 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2306785-01-1

1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Cat. No. B2934743
CAS RN: 2306785-01-1
M. Wt: 319.412
InChI Key: APRFJADJKQXOMJ-UHFFFAOYSA-N
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Description

1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has been studied for its unique properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One area of research is in the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Other potential areas of research include exploring the anti-inflammatory effects of this compound and its potential applications in treating other diseases.

Synthesis Methods

The synthesis method for 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves several steps. One of the most commonly used methods involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with piperazine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with isoquinoline in the presence of a base such as sodium hydride to yield the final product.

Scientific Research Applications

1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-14-15(2)21-13-22-18(14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRFJADJKQXOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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